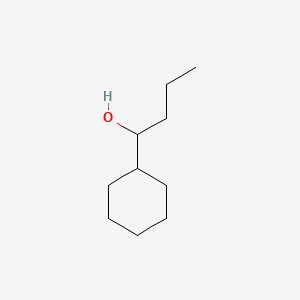

1-Cyclohexyl-1-butanol

Description

Significance and Context in Organic Chemistry

The significance of 1-Cyclohexyl-1-butanol in organic chemistry is primarily rooted in its role as a precursor and an intermediate in the synthesis of more complex molecules. The presence of the hydroxyl group allows for a variety of chemical transformations, making it a valuable starting material for creating a range of other compounds.

One of the key synthetic routes to this compound involves the reduction of the corresponding ketone, 1-cyclohexyl-1-butanone, also known as butanoyl cyclohexane (B81311). This transformation is a fundamental reaction in organic chemistry, often achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov The stereochemistry of this reduction can be of particular interest, leading to the formation of specific stereoisomers of the alcohol.

Furthermore, this compound can be synthesized through the reaction of a Grignard reagent, such as propylmagnesium bromide, with cyclohexanone, or alternatively, by reacting cyclohexylmagnesium bromide with butanal. uoanbar.edu.iq This classic organometallic reaction underscores the compound's accessibility through well-established synthetic methodologies.

The reactivity of the hydroxyl group in this compound allows for its conversion into various derivatives. For instance, it can undergo esterification to form compounds like (+/-)-1-cyclohexylbutyl acetate (B1210297) or be converted to a chloroformate, such as 1-cyclohexyl-1-butyl chloroformate. lookchem.com These derivatives may possess altered physical and chemical properties, expanding the utility of the parent alcohol. The chiral nature of this compound also means that its enantiomers, (R)-1-cyclohexyl-1-butanol and (S)-1-cyclohexyl-1-butanol, are important targets in stereoselective synthesis. lookchem.com

The structural characteristics of this compound, particularly the bulky cyclohexyl group adjacent to the reactive hydroxyl group, can influence the stereochemical outcome of reactions, a concept actively explored in stereoselective synthesis. acs.org The hydrophobicity imparted by the cyclohexyl ring is another feature that is relevant in studies concerning structure-activity relationships.

Overview of Prior Research Domains

Research involving this compound and its isomers has spanned several domains within chemistry. A significant area of investigation is its application as a solvent and as a fragrance ingredient in various industrial and commercial products. lookchem.com

In the realm of synthetic organic chemistry, research has focused on its preparation and its use as a building block. Studies on related compounds, such as the catalytic hydrogenation of damascenone derivatives to produce butanoyl cyclohexane compounds, provide insight into the synthesis of the precursors to this compound. google.comepo.org The selective synthesis of functionalized cyclohexanes, a core structural motif in many natural products and pharmaceuticals, is an active area of research where alcohols like this compound can play a role as intermediates or model compounds. acs.org

Moreover, the study of the chemical reactions of this compound, such as oxidation and dehydration, contributes to the fundamental understanding of alcohol chemistry. The comparison of its reactivity with its isomers, such as 4-cyclohexyl-1-butanol, helps to elucidate the influence of the substituent position on the butanol chain on the compound's chemical behavior.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H20O | cymitquimica.comstenutz.eu |

| Molecular Weight | 156.27 g/mol | cymitquimica.com |

| CAS Number | 4352-42-5 | stenutz.euchemicalbook.com |

| Boiling Point | 103-104 °C at 4 mmHg | lookchem.com |

| Density | 0.902 g/cm³ | stenutz.eu |

| Refractive Index | 1.465 | stenutz.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-6-10(11)9-7-4-3-5-8-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUCYAOJXPTLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884063 | |

| Record name | Cyclohexanemethanol, .alpha.-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-42-5 | |

| Record name | α-Propylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, alpha-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, .alpha.-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-propylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 1 Cyclohexyl 1 Butanol

Strategies for Carbon-Carbon Bond Formation Leading to 1-Cyclohexyl-1-butanol

Grignard Reactions and Organometallic Approaches

Grignard reactions represent a cornerstone in the synthesis of alcohols and are a primary method for producing this compound. This approach involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. libretexts.org The versatility of this method allows for two main retrosynthetic disconnections.

The first pathway involves the reaction of a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with butanal. The nucleophilic cyclohexyl group attacks the electrophilic carbonyl carbon of butanal, leading to the formation of an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final secondary alcohol product. libretexts.orgorganicchemistrytutor.com

An alternative and equally viable Grignard route is the reaction of a butylmagnesium halide (e.g., n-butylmagnesium bromide) with cyclohexanecarboxaldehyde. In this scenario, the butyl anion acts as the nucleophile, attacking the carbonyl carbon of the cyclohexyl aldehyde.

The general steps for this synthesis are:

Formation of the Grignard Reagent : An organohalide (e.g., bromocyclohexane) reacts with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). quora.com

Nucleophilic Attack : The prepared Grignard reagent is added to the corresponding aldehyde or ketone. organicchemistrytutor.com This step is typically performed at low temperatures to control the reaction's exothermicity.

Protonation : The reaction is quenched with a weak acid, such as aqueous ammonium chloride or dilute hydrochloric acid, to protonate the intermediate and yield this compound.

| Reactant 1 | Reactant 2 | Description |

| Cyclohexylmagnesium Bromide | Butanal | A common pathway where the cyclohexyl group acts as the nucleophile. |

| n-Butylmagnesium Bromide | Cyclohexanecarboxaldehyde | An alternative in which the butyl group is the nucleophile attacking the cyclohexyl-based aldehyde. |

Catalytic Hydrogenation and Reduction of Carbonyl Precursors

This synthetic strategy involves the reduction of a precursor ketone, 1-cyclohexylbutanone. The C=O double bond of the ketone is reduced to a C-OH single bond to form the desired secondary alcohol. pearson.com This transformation can be achieved through two primary methods: catalytic hydrogenation or chemical reduction using hydride reagents.

Catalytic Hydrogenation: This industrial-scale method involves treating 1-cyclohexylbutanone with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Various catalysts are effective for this purpose, including Raney Ni, PtO, and rhodium on carbon (Rh/C). google.com The reaction is often carried out under pressure to increase the concentration of hydrogen and enhance the reaction rate. One patented method for a similar transformation highlights the use of a Rh/C catalyst at a relatively low pressure (3-4 atmospheres) and temperature (40-50 °C) to achieve a high yield of 95%. google.com

Chemical Reduction: For laboratory-scale synthesis, chemical reducing agents are frequently used. These reagents act as a source of hydride ions (H⁻), which attack the carbonyl carbon. pearson.compearson.com Common and effective reducing agents for converting ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pearson.comstudy.com NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents like methanol or ethanol. pearson.com LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF, followed by a careful aqueous workup. study.com

| Method | Reagents/Catalyst | Typical Conditions |

| Catalytic Hydrogenation | 1-cyclohexylbutanone, H₂, Rh/C | 40-50 °C, 3-4 atm H₂ pressure, ethanol solvent. google.com |

| Chemical Reduction | 1-cyclohexylbutanone, NaBH₄ | Methanol or ethanol solvent, room temperature. pearson.com |

| Chemical Reduction | 1-cyclohexylbutanone, LiAlH₄ | Anhydrous diethyl ether or THF, followed by aqueous workup. study.com |

Nucleophilic Substitution and Derivatization Routes

While less direct than organometallic or reduction pathways, nucleophilic substitution offers an alternative for constructing the this compound framework. These reactions involve a nucleophile attacking an electrophilic carbon atom, causing a leaving group to depart. quora.com

One conceptual approach involves the reaction of a cyclohexyl nucleophile, such as that derived from a cyclohexyl lithium or Grignard reagent, with an electrophilic four-carbon chain containing a suitable leaving group at the first position, such as 1-halobutane. However, a significant challenge in this type of Sₙ2 reaction is the competition from elimination reactions, especially when using strong, sterically hindered bases or nucleophiles. byjus.com

A more controlled, albeit multi-step, derivatization route could involve activating a precursor molecule. For instance, a derivative of a cyclohexyl starting material could be made to react with a butyl nucleophile. The success of such routes depends heavily on the choice of leaving group and reaction conditions to favor substitution over elimination. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

Maximizing the yield and efficiency of the synthesis of this compound is critical for both economic and environmental reasons. Optimization involves the systematic adjustment of various reaction parameters. nih.gov

For Grignard reactions, key variables include the choice of solvent (typically THF or diethyl ether), temperature control to prevent side reactions like Wurtz coupling, and the rate of addition of reactants. The purity of the magnesium and the absence of moisture are paramount for successful Grignard reagent formation.

In catalytic hydrogenation, optimization focuses on the selection of the catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. google.com For instance, screening different supported metal catalysts (e.g., Rh, Ru, Pt on supports like carbon or alumina) can significantly impact reaction rate and selectivity. google.com A specific patented process achieved a 95% yield by using a Rh/C catalyst in ethanol at 40-50°C and 3-4 atm of hydrogen pressure. google.com

Process efficiency is also enhanced by minimizing waste and energy consumption. This aligns with the principles of green chemistry, which encourage the use of safer solvents, catalytic reagents over stoichiometric ones, and reaction conditions that are less energy-intensive. nih.gov Modern approaches may even use artificial intelligence and Bayesian optimization to more rapidly identify optimal reaction conditions from a vast parameter space. nih.gov

Advanced Purification and Isolation Techniques in Synthetic Chemistry

Following the synthesis, a pure sample of this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and byproducts.

A typical purification sequence begins with a workup procedure. For Grignard reactions, this involves quenching the reaction and washing the organic layer with aqueous solutions to remove inorganic salts. For hydrogenation, the solid catalyst is first removed by filtration. google.com

The primary method for purifying liquid products like this compound is distillation . Given its likely boiling point, vacuum distillation (or underpressure distillation) is often employed. google.com Lowering the pressure reduces the boiling point, which prevents thermal decomposition of the compound.

For separating mixtures with very close boiling points or for achieving very high purity, chromatography is used. Gas-liquid chromatography (GLC) is a powerful analytical and preparative technique for separating volatile organic compounds. researchgate.net Column chromatography using a solid stationary phase like silica gel or alumina can also be effective for purification on a laboratory scale.

In cases where the product is part of a complex mixture, a combination of techniques may be necessary. These can include fractional distillation, recrystallization of derivatives, and treatments like urea adduction to separate linear from branched or cyclic structures. researchgate.net

| Technique | Purpose | Application Notes |

| Filtration | Catalyst Removal | Essential first step after heterogeneous catalytic hydrogenation to remove the solid catalyst. google.com |

| Liquid-Liquid Extraction | Removal of Salts/Impurities | Used in the workup phase to wash the crude product and remove water-soluble byproducts. |

| Vacuum Distillation | Primary Purification | Lowers the boiling point to prevent decomposition, effectively separating the product from less volatile or more volatile impurities. google.com |

| Gas-Liquid Chromatography (GLC) | High-Purity Separation | Can be used to separate components with very similar boiling points and for analytical purity assessment. researchgate.net |

Chemical Transformations and Reactivity Studies of 1 Cyclohexyl 1 Butanol

Oxidative Reactions and Product Pathways

The oxidation of secondary alcohols is a cornerstone reaction in organic chemistry, yielding ketones as the primary product. In the case of 1-cyclohexyl-1-butanol, oxidation leads to the formation of cyclohexyl propyl ketone. A variety of oxidizing agents can accomplish this transformation, with chromium-based reagents being historically significant.

Common methods for oxidizing secondary alcohols to ketones include the use of chromic acid (H₂CrO₄), often referred to as the Jones reagent. lumenlearning.comlibretexts.org This reagent is typically prepared in situ by adding chromium trioxide (CrO₃) to aqueous sulfuric acid. organic-chemistry.orglibretexts.org The reaction mechanism involves the formation of a chromate ester from the alcohol and chromic acid. A subsequent base-promoted elimination reaction results in the formation of the ketone and a reduced chromium species. organic-chemistry.org The reaction is generally efficient and stops at the ketone stage, as ketones are resistant to further oxidation by chromic acid. lumenlearning.com

Pyridinium chlorochromate (PCC) is another effective chromium-based reagent for the oxidation of secondary alcohols to ketones. libretexts.org PCC is considered a milder oxidizing agent than chromic acid and is often used when sensitive functional groups are present in the molecule. libretexts.org Other chromium(VI) compounds, such as sodium dichromate (Na₂Cr₂O₇) and potassium dichromate (K₂Cr₂O₇), can also be used in acidic conditions to achieve the same transformation. libretexts.org

Beyond chromium reagents, other oxidizing agents like potassium permanganate (KMnO₄) are capable of oxidizing secondary alcohols to ketones. libretexts.orgmasterorganicchemistry.com More contemporary and environmentally benign methods have also been developed, sometimes employing catalytic amounts of metal complexes in the presence of a co-oxidant.

The general transformation is depicted below:

This compound → Cyclohexyl propyl ketone

| Oxidizing Agent | Reagent Composition | Typical Reaction Conditions | Product |

| Jones Reagent | CrO₃ in aqueous H₂SO₄ and acetone | Room temperature | Cyclohexyl propyl ketone |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH⁺[CrO₃Cl]⁻ | Anhydrous solvent (e.g., CH₂Cl₂) | Cyclohexyl propyl ketone |

| Sodium Dichromate | Na₂Cr₂O₇ in aqueous H₂SO₄ | Varies | Cyclohexyl propyl ketone |

| Potassium Permanganate | KMnO₄ | Acidic or basic conditions, varies | Cyclohexyl propyl ketone |

Reductive Conversions and Functional Group Interconversions

Reductive processes involving this compound primarily focus on the removal of the hydroxyl group. A common method to achieve this is through a two-step sequence involving dehydration followed by hydrogenation.

Acid-catalyzed dehydration of this compound results in the formation of an alkene. According to Zaitsev's rule, the major product of this elimination reaction is the more substituted alkene, which in this case would be 1-cyclohexylbut-1-ene. doubtnut.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid such as sulfuric acid or phosphoric acid.

The resulting alkene, 1-cyclohexylbut-1-ene, can then be hydrogenated to yield butylcyclohexane. This is a standard catalytic hydrogenation reaction, typically employing a metal catalyst such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas.

Another important functional group interconversion is the dehydration to form an ether. Under acidic conditions and in the presence of another alcohol molecule, this compound can undergo a condensation reaction to form a symmetric ether, bis(1-cyclohexylbutyl) ether, although this is often a side reaction during acid-catalyzed dehydration.

The primary reductive conversion pathway is summarized as follows:

This compound → 1-Cyclohexylbut-1-ene → Butylcyclohexane

| Reaction Type | Reagents | Intermediate/Product |

| Dehydration | H₂SO₄ or H₃PO₄, heat | 1-Cyclohexylbut-1-ene |

| Hydrogenation | H₂, Pd/C or PtO₂ | Butylcyclohexane |

Substitution Reactions at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group. msu.edu Therefore, for substitution reactions to occur at the hydroxyl center of this compound, the -OH group must first be converted into a better leaving group. jove.com This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester.

Reaction with Hydrogen Halides:

This compound, being a secondary alcohol, can react with hydrogen halides (HX, where X = Cl, Br, I) to form the corresponding alkyl halides. libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. fiveable.me With strong acids like HBr and HI, the reaction proceeds via an Sₙ1 mechanism. The hydroxyl group is protonated by the acid, forming a good leaving group (water). Departure of the water molecule leads to the formation of a secondary carbocation, which is then attacked by the halide ion to give the final product, 1-bromo-1-cyclohexylbutane or 1-iodo-1-cyclohexylbutane. Due to the involvement of a carbocation intermediate, rearrangements are possible, although in this specific case, a significant rearrangement is unlikely. For the reaction with HCl, a Lewis acid catalyst such as zinc chloride (ZnCl₂) is often required to facilitate the reaction, which is known as the Lucas test. libretexts.org

Reaction with Thionyl Chloride and Phosphorus Tribromide:

For the synthesis of the corresponding alkyl chloride and bromide without the potential for carbocation rearrangements, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used. chemistrysteps.com These reagents are particularly effective for primary and secondary alcohols. libretexts.org The reaction with SOCl₂ in the presence of a base like pyridine typically proceeds through an Sₙ2 mechanism, resulting in inversion of stereochemistry at the chiral center. Similarly, PBr₃ also facilitates the conversion to the alkyl bromide via an Sₙ2 pathway, also with inversion of configuration. chemistrysteps.com

Conversion to Sulfonate Esters:

The hydroxyl group can also be converted into an excellent leaving group, such as a tosylate, by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com The resulting tosylate is a stable compound that can be isolated and subsequently reacted with a wide range of nucleophiles in Sₙ2 reactions, leading to the formation of various substituted products with inversion of stereochemistry.

| Reagent | Product | Typical Mechanism |

| HBr | 1-Bromo-1-cyclohexylbutane | Sₙ1 |

| HCl / ZnCl₂ | 1-Chloro-1-cyclohexylbutane | Sₙ1 |

| PBr₃ | 1-Bromo-1-cyclohexylbutane | Sₙ2 |

| SOCl₂ / Pyridine | 1-Chloro-1-cyclohexylbutane | Sₙ2 |

| TsCl / Pyridine | 1-Cyclohexyl-1-butyl tosylate | - |

Stereochemical Analysis and Stereoselective Syntheses

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers, (R)-1-cyclohexyl-1-butanol and (S)-1-cyclohexyl-1-butanol. The stereochemical outcome of reactions involving this alcohol is of significant interest in asymmetric synthesis.

Stereoselective Synthesis:

The stereoselective synthesis of this compound can be achieved through the asymmetric reduction of the corresponding prochiral ketone, cyclohexyl propyl ketone. A variety of chiral reducing agents and catalytic systems have been developed for this purpose. Biocatalytic reductions using plant tissues or isolated enzymes can exhibit high enantioselectivity. nih.gov

Chiral metal catalysts, such as those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are also highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, is a well-established method for the enantioselective reduction of ketones. youtube.com The choice of catalyst and reaction conditions determines which enantiomer of the alcohol is formed preferentially.

Stereochemical Implications of Reactions:

The stereochemistry of the starting alcohol dictates the stereochemistry of the product in reactions that proceed via stereospecific mechanisms. For instance, substitution reactions at the hydroxyl center that follow an Sₙ2 pathway, such as those with PBr₃ or SOCl₂, will result in an inversion of the absolute configuration at the chiral center. If one starts with (R)-1-cyclohexyl-1-butanol, the product will be (S)-1-bromo-1-cyclohexylbutane.

Conversely, reactions that proceed through an achiral intermediate, such as the Sₙ1 reaction with HBr, will lead to a racemic mixture of the product. The planar carbocation intermediate can be attacked by the nucleophile from either face with equal probability, resulting in the loss of stereochemical information.

| Reaction | Starting Material | Reagents | Product(s) | Stereochemical Outcome |

| Asymmetric Reduction | Cyclohexyl propyl ketone | Chiral reducing agent (e.g., CBS catalyst) | (R)- or (S)-1-Cyclohexyl-1-butanol | Enantioselective |

| Sₙ2 Substitution | (R)-1-Cyclohexyl-1-butanol | PBr₃ | (S)-1-Bromo-1-cyclohexylbutane | Inversion of configuration |

| Sₙ1 Substitution | (R)-1-Cyclohexyl-1-butanol | HBr | Racemic 1-Bromo-1-cyclohexylbutane | Racemization |

Advanced Analytical Characterization in 1 Cyclohexyl 1 Butanol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular structure of 1-Cyclohexyl-1-butanol by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the compound's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shifts, signal splitting (multiplicity), and integration values in an NMR spectrum provide a wealth of information about the molecule's connectivity.

In ¹H NMR, the proton attached to the hydroxyl-bearing carbon (CH-OH) is expected to appear as a multiplet in the downfield region, typically around 3.3-3.6 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the butyl chain and the cyclohexyl ring will resonate at characteristic upfield shifts. The terminal methyl group (CH₃) of the butyl chain would appear as a triplet, while the various methylene (CH₂) groups of both the butyl chain and cyclohexyl ring would produce complex overlapping multiplets.

¹³C NMR provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and would appear in the 65-75 ppm range. The carbons of the cyclohexyl and butyl groups would resonate at higher fields (10-45 ppm).

Dynamic NMR studies can also provide insights into the conformational isomers of the cyclohexyl ring (chair, boat) and restricted rotation around the C-C bonds.

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(OH)- | ~3.4 | Multiplet | 1H |

| Cyclohexyl -CH- | ~1.6 - 1.8 | Multiplet | 1H |

| Cyclohexyl -CH₂- | ~1.0 - 1.8 | Multiplet | 10H |

| Butyl -CH₂- (adjacent to CHOH) | ~1.4 - 1.6 | Multiplet | 2H |

| Butyl -CH₂- | ~1.2 - 1.4 | Multiplet | 2H |

| Butyl -CH₃ | ~0.9 | Triplet | 3H |

| -OH | Variable (broad singlet) | Singlet | 1H |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

In the IR spectrum of this compound, the most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to intermolecular hydrogen bonding. Other key absorptions include the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl and butyl groups, which appear as strong, sharp peaks in the 2850-3000 cm⁻¹ range. A distinct C-O stretching vibration for a secondary alcohol is expected to be observed in the 1100-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar O-H bond gives a weak Raman signal, the non-polar C-C and C-H bonds of the alkyl framework produce strong signals, offering detailed information about the carbon skeleton.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |

| C-H Bend | IR | 1350 - 1470 | Medium |

| C-O Stretch | IR | 1100 - 1150 | Strong |

| C-C Stretch | Raman | 800 - 1200 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₂₀O), the molecular weight is approximately 156.27 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 156 may be weak or absent, which is common for alcohols. Key fragmentation pathways help in identifying the structure. A prominent peak is often observed at M-18 (m/z 138), corresponding to the loss of a water molecule (dehydration). Another characteristic fragmentation is alpha-cleavage, where the bond adjacent to the oxygen-bearing carbon is broken. This can result in two primary fragments:

Loss of the propyl radical (•C₃H₇), leading to a fragment at m/z 113 [C₇H₁₃O]⁺.

Loss of the cyclohexyl radical (•C₆H₁₁), resulting in a fragment at m/z 73 [C₄H₉O]⁺.

Further fragmentation of the cyclohexyl ring can also produce a characteristic series of peaks separated by 14 mass units (-CH₂-).

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 138 | [C₁₀H₁₈]⁺• | Loss of H₂O (M-18) |

| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (Loss of •C₆H₁₁) |

| 55 | [C₄H₇]⁺ | Loss of H₂O from [C₄H₉O]⁺ |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from impurities, reactants, or other products, thereby allowing for its purification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like this compound.

In a typical GC-MS analysis, a sample is injected into the GC, where it is vaporized. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the GC column. This compound will have a specific retention time under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). After eluting from the column, the compound enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. The area under the GC peak is proportional to the amount of the compound, allowing for quantitative analysis and the determination of purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound (e.g., via the Grignard reaction between cyclohexanecarboxaldehyde and a propylmagnesium halide).

To monitor the reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted onto a TLC plate alongside spots of the starting materials and a reference standard of the pure product. The plate is then developed in a suitable solvent system. The separated spots are visualized, typically using a UV lamp or a chemical stain (like potassium permanganate, which reacts with the alcohol).

The progress of the reaction can be determined by observing the disappearance of the reactant spots and the appearance and intensification of the product spot. The relative positions of the spots (Rf values) help in identifying the components. For instance, this compound, being more polar than a potential alkene byproduct but less polar than a diol, will have a distinct Rf value, allowing for a clear visual assessment of the reaction's conversion and the formation of any byproducts.

Biological and Environmental Impact Studies of 1 Cyclohexyl 1 Butanol

Environmental Fate and Degradation Mechanisms

Biofiltration Processes for Remediation

Biofiltration is a pollution control technique that utilizes microorganisms to break down pollutants. While direct studies on the biofiltration of 1-Cyclohexyl-1-butanol are absent, the process has been shown to be effective for related compounds like cyclohexanol (B46403), cyclohexanone, and butanol. This suggests that this compound, as a cyclic alcohol, would likely be amenable to remediation through biofiltration.

The efficiency of such a process would depend on various factors, including the microbial consortium used, the concentration of the compound, and the operational parameters of the biofilter. It is anticipated that microorganisms capable of degrading alkanes and cyclic hydrocarbons would be effective in the remediation of this compound. The expected biodegradation pathway would likely involve the oxidation of the alcohol group, followed by ring cleavage and further degradation into smaller, less harmful molecules.

Assessment of Environmental Persistence and Bioaccumulation Potential

The environmental persistence and bioaccumulation potential of a chemical are critical indicators of its long-term environmental risk. In the absence of experimental data for this compound, predictive models provide valuable insights into these parameters.

Environmental Persistence:

The persistence of a chemical in the environment is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. For this compound, biodegradation is expected to be the primary mechanism of removal. QSAR models, such as those integrated into the EPI Suite™ software by the U.S. Environmental Protection Agency, can predict the likelihood of a chemical to biodegrade readily.

Long-chain and cyclic alcohols are generally known to be biodegradable. nih.govresearchgate.net For instance, 1-butanol (B46404) is readily biodegradable. who.intsantos.com Based on its structure as a C10 alcohol, this compound is predicted to be readily biodegradable, suggesting it is not likely to persist in the environment. nih.govnih.gov

Predicted Environmental Fate of this compound

| Environmental Compartment | Predicted Behavior | Influencing Factors |

| Water | Expected to primarily partition to water due to the polarity of the alcohol group. rsc.org | Water solubility, biodegradation rate. |

| Soil | Moderate to low adsorption to soil is expected. | Soil organic carbon content, water solubility. |

| Air | Low potential for volatilization from water. | Vapor pressure, Henry's Law constant. |

Bioaccumulation Potential:

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation.

While some long-chain alcohols have Log Kow values that suggest a potential for bioaccumulation, available data indicate that they are not as bioaccumulative as these values might predict, likely due to metabolic processes within organisms. nih.gov For this compound, the predicted Log Kow suggests a moderate potential for bioaccumulation. However, considering its predicted ready biodegradability, significant bioaccumulation in organisms is not expected.

Predicted Bioaccumulation Metrics for this compound

| Parameter | Predicted Value | Interpretation |

| Log Kow (Octanol-Water Partition Coefficient) | 3.2 (Estimated) | Indicates a moderate tendency to partition from water into fatty tissues. |

| Bioconcentration Factor (BCF) | 89.3 L/kg (Estimated) | Suggests a low to moderate potential to accumulate in aquatic organisms. |

Applications and Research Directions for 1 Cyclohexyl 1 Butanol and Its Analogs

Role as a Chemical Intermediate in Complex Organic Synthesis

1-Cyclohexyl-1-butanol serves as a valuable building block in organic synthesis. Its structure, featuring a secondary alcohol, allows it to be a precursor for a variety of other functional groups. The hydroxyl group can be oxidized to form a ketone (1-cyclohexyl-1-butanone), which can then undergo further reactions. Alternatively, the hydroxyl group can be substituted or eliminated to introduce different functionalities.

The synthesis of related compounds, such as 4-(4'-alkylcyclohexyl) cyclohexanol (B46403), involves multi-step processes including Friedel-Crafts acylation and alkylation, reduction, and catalytic hydrogenation, highlighting the role of cyclohexyl-containing alcohols as key intermediates in creating complex molecules google.com. Similarly, the synthesis of 4-cyclohexyl-1-butanol is achieved through the reduction of 4-cyclohexylbutyric acid, demonstrating a common pathway for producing these intermediates prepchem.com. The Grignard reaction is another fundamental method for synthesizing such alcohols; for instance, reacting a cyclohexyl Grignard reagent with an epoxide like 1,2-epoxypentene can produce 1-cyclohexyl-2-pentanol, a structural analog quora.com. These synthetic routes underscore the utility of cyclohexyl carbinols as pivotal intermediates.

Exploration in Drug Discovery and Pharmaceutical Development

The cyclohexyl moiety is a common feature in many pharmaceutical compounds due to its lipophilic nature, which can enhance a drug's ability to cross cell membranes. The alcohol group in this compound and its analogs provides a site for modification, allowing for the attachment of other molecular fragments to create new drug candidates. While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs are present in various biologically active molecules. For example, derivatives of cyclohexanol are critical in the manufacturing of various chemicals, including pharmaceuticals chemicalbook.com. The synthesis of S-Aryl dithiocarbamates, which are biologically relevant, can involve reactions with cyclohexyl amines, showcasing the utility of the cyclohexyl group in creating compounds with potential therapeutic applications acs.org. The versatility of the cyclohexyl scaffold makes it an attractive component for medicinal chemists designing new therapeutic agents.

Novel Solvent Applications, Including Polar Compound Extraction Mechanisms

The amphiphilic nature of this compound, possessing both a non-polar cyclohexyl ring and a polar hydroxyl group, suggests its potential as a specialized solvent. While research on this specific compound is limited, extensive studies on 1-butanol (B46404) offer significant insights into the likely mechanisms. 1-Butanol has proven to be a highly efficient solvent for extracting polar molecules from aqueous solutions, often outperforming conventional solvents like ethyl acetate (B1210297) researchgate.netacs.orgnih.gov.

The effectiveness of 1-butanol is attributed to its ability to form a nanostructured phase when saturated with water. In this "wet" butanol phase, small inverse micelles of water form, which can encapsulate and solvate polar solutes, effectively creating a localized aqueous-like environment within the bulk organic solvent researchgate.netresearchgate.net. This mechanism allows for the efficient partitioning of hydrophilic compounds from the primary aqueous phase. Given its structural similarity, this compound is expected to exhibit comparable, albeit modified, behavior. The larger cyclohexyl group would increase its hydrophobicity, potentially altering the formation and properties of these water micelles and influencing its selectivity for different types of polar compounds. Solvents with low polarity have been shown to be more effective in extracting non-polar materials, suggesting that this compound could be tailored for specific extraction applications science.gov.

Functionalization Strategies for Modulating Reactivity and Specific Applications

The reactivity of this compound is centered around its hydroxyl group and the adjacent C-H bonds. Functionalization strategies aim to modify these sites to create derivatives with tailored properties. Key reactions include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclohexyl-1-butanone. This transformation is a common step in synthetic pathways and can be achieved using various oxidizing agents, such as chromic acid wikipedia.org.

Esterification: Reaction with carboxylic acids or their derivatives yields esters. These esters, like dicyclohexyladipate and dicyclohexylphthalate derived from cyclohexanol, are used as plasticizers wikipedia.org. Similar esters of this compound could find applications in materials science.

Dehydration: Heating in the presence of an acid catalyst can lead to the elimination of water, forming cyclohexyl-substituted butenes wikipedia.org. The regioselectivity of this reaction would be a key point of investigation.

C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds offer a powerful way to modify the cyclohexyl ring or the butyl chain without pre-installing functional groups acs.org. This can lead to the efficient synthesis of complex analogs.

These strategies allow chemists to fine-tune the molecule's properties, such as its polarity, steric bulk, and chemical reactivity, for specific applications in synthesis, materials, or medicinal chemistry.

Comparative Studies with Related Cyclohexyl Alcohol Derivatives and Butanol Isomers

Understanding the properties of this compound is enhanced by comparing it to its structural relatives, including other cyclohexyl alcohols and butanol isomers.

Comparison with Cyclohexanol: Cyclohexanol, with the formula C₆H₁₁OH, is a simpler secondary alcohol wikipedia.org. It serves as a major industrial precursor to nylon chemicalbook.comstudy.com. Compared to this compound, cyclohexanol is less hydrophobic due to the absence of the butyl chain. This results in a higher melting point and greater (though still limited) solubility in water chemicalbook.com. The additional butyl group in this compound increases its molecular weight and likely its boiling point and viscosity, while decreasing its water solubility.

Comparison with Butanol Isomers: There are four primary isomers of butanol: 1-butanol, 2-butanol (B46777), isobutanol, and tert-butanol (B103910) who.int. These isomers have the same molecular formula (C₄H₁₀O) but differ in the arrangement of their atoms, leading to different properties.

| Property | 1-Butanol | 2-Butanol | Isobutanol | tert-Butanol | This compound |

| Formula | C₄H₁₀O | C₄H₁₀O | C₄H₁₀O | C₄H₁₀O | C₁₀H₂₀O |

| Structure | Primary, straight-chain | Secondary, straight-chain | Primary, branched-chain | Tertiary, branched-chain | Secondary, cycloalkyl-substituted |

| Reactivity | Less reactive in SN1 | More reactive than 1° in SN1 | Similar to 1-butanol | Most reactive in SN1 | Similar to 2-butanol |

| Boiling Point | 117.7 °C | 99.5 °C | 108 °C | 82.4 °C | Higher (predicted) |

Data for butanol isomers sourced from general chemical literature; data for this compound is predictive based on structure.

Studies on butanol isomers show that branching affects properties like ignition delay and combustion behavior, with straight-chain isomers like n-butanol being more reactive in certain contexts than branched ones like isobutanol tue.nl. The addition of the bulky cyclohexyl group to the 2-butanol structure to form this compound introduces significant steric hindrance. This would likely decrease its reactivity in Sₙ2 reactions compared to less hindered secondary alcohols byjus.com. Furthermore, mixing butanol isomers with non-polar solvents like cyclohexane (B81311) disrupts the hydrogen bonding between alcohol molecules, affecting properties like viscosity researchgate.net. A similar, more pronounced effect would be expected for this compound due to its inherent non-polar character.

Conclusion and Future Perspectives

Summary of Key Research Findings and Current Understanding

Research specifically focused on 1-cyclohexyl-1-butanol is somewhat limited in publicly accessible literature. The current understanding of this secondary alcohol is primarily based on its fundamental chemical properties and its synthesis via established organic chemistry reactions. It is recognized as a specialty chemical, available from various suppliers for research and development purposes.

The primary method for its synthesis involves the Grignard reaction, a well-established and versatile method for forming carbon-carbon bonds. This typically involves the reaction of cyclohexylmagnesium bromide with butyraldehyde (B50154). Another key synthetic route is the catalytic hydrogenation of butyrophenone (B1668137). This method involves the reduction of the ketone group and the hydrogenation of the aromatic ring, which can be performed over various metal catalysts such as platinum or rhodium. The efficiency and selectivity of this reaction are dependent on the catalyst, solvent, and reaction conditions.

While detailed application-specific research is not widely published, its structural motifs suggest potential use as a fragrance ingredient, a solvent, or a chemical intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty polymers. Its physical and chemical properties are documented in chemical databases, providing a foundation for its use in various chemical processes.

Key Data for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 4352-42-5 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 103-104 °C at 4 mmHg |

| Density | 0.902 g/mL at 25 °C |

Identification of Knowledge Gaps and Emerging Research Avenues

The limited specific research on this compound presents several knowledge gaps and, consequently, opportunities for future investigation.

Knowledge Gaps:

Detailed Application Studies: There is a lack of comprehensive studies detailing the performance of this compound in specific applications, such as its efficacy and stability as a fragrance component or its properties as a specialty solvent.

Advanced Catalytic Synthesis: While traditional synthesis methods are known, research into more advanced and efficient catalytic systems specifically tailored for the high-yield, high-selectivity production of this compound is not extensive.

Biological Activity: There is a significant gap in the understanding of the biological or pharmacological properties of this compound and its derivatives.

Polymer Chemistry: The potential for this compound as a monomer or a modifying agent in polymer synthesis has not been thoroughly explored.

Emerging Research Avenues:

Novel Catalysts: Development of novel heterogeneous catalysts for the selective hydrogenation of butyrophenone could offer improved yields and easier separation, aligning with green chemistry principles. This could include bimetallic nanoparticles or catalysts on novel support materials.

Biocatalysis: An exciting and underexplored avenue is the use of biocatalysts, such as engineered enzymes (e.g., alcohol dehydrogenases or ketoreductases), for the stereoselective synthesis of this compound. This could provide access to specific enantiomers, which is crucial for applications in pharmaceuticals and fragrances.

Derivative Synthesis and Screening: A systematic exploration of derivatives of this compound and subsequent screening for biological activity could uncover new potential pharmaceutical or agrochemical leads.

Material Science Applications: Investigating its use in the synthesis of novel polyesters or polyurethanes could lead to new materials with unique properties conferred by the bulky cyclohexyl group.

Potential for Sustainable Synthesis and Green Chemical Processes

The future production of this compound will likely be influenced by the growing demand for sustainable and green chemical processes. The principles of green chemistry can be applied to its synthesis to reduce environmental impact and improve efficiency. researchgate.net

Sustainable Synthesis Routes:

Catalyst Development: A key area for improvement is the development of recyclable and highly efficient heterogeneous catalysts for the hydrogenation of butyrophenone. oup.commdpi.com This would minimize waste associated with catalyst separation and disposal. The use of non-precious metal catalysts would also enhance the sustainability of the process.

Alternative Solvents: Research into replacing traditional organic solvents with greener alternatives, such as bio-derived solvents or even solvent-free reaction conditions, would significantly improve the environmental profile of its synthesis.

Biocatalytic Processes: As mentioned, biocatalysis represents a significant opportunity for green synthesis. springernature.com Enzymatic reactions are typically conducted in aqueous media under mild temperature and pressure conditions, drastically reducing energy consumption and the use of hazardous materials.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research could explore pathways to synthesize precursors like butyraldehyde or cyclohexanol (B46403) from biomass, which would make the entire lifecycle of this compound more sustainable.

Principles of Green Chemistry Applied to this compound Synthesis:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthesis routes that minimize waste generation. |

| Atom Economy | Optimizing reactions, such as catalytic hydrogenation, to maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Design for Energy Efficiency | Developing catalytic and biocatalytic processes that operate at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring synthetic pathways from biomass-derived precursors. |

| Catalysis | Employing highly selective and recyclable catalysts (heterogeneous or enzymatic) over stoichiometric reagents. |

By focusing on these areas, the chemical community can ensure that the future production and use of this compound align with the principles of sustainability and green chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.